Sourness Efficiency: Ammonium Fumarate vs. Citric Acid in Food and Beverage Formulation
Ammonium fumarate provides a more efficient acidulant profile than citric acid. To achieve an equivalent level of sourness/tartness in a formulation, the required mass of ammonium fumarate is 33.2% less than that of citric acid [1]. This is due to the underlying acid strength of its conjugate acid, fumaric acid, which is reported to be 1.5 times more sour than citric acid [1].
| Evidence Dimension | Mass required for equivalent sourness |
|---|---|
| Target Compound Data | 0.91 g of Fumaric Acid (basis for ammonium fumarate sourness) |
| Comparator Or Baseline | 1.36 g of Citric Acid |
| Quantified Difference | 33.2% reduction in required mass when using fumarate-based acidulant |
| Conditions | Taste panel / standard food acidulant substitution ratio |
Why This Matters
This translates directly to a lower raw material cost per unit of finished product, offering procurement and cost-saving leverage over citric acid-based formulations.
- [1] Ataman Kimya. (n.d.). Ammonium Fumarate Technical Data Sheet. View Source
